![molecular formula C8H7NOS B2388326 2-メチル-4H-チエノ[3,2-b]ピロール-5-カルバルデヒド CAS No. 500784-51-0](/img/structure/B2388326.png)
2-メチル-4H-チエノ[3,2-b]ピロール-5-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde: is a heterocyclic compound that features a fused ring system containing both thiophene and pyrrole moieties
科学的研究の応用
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of organic electronic materials and dyes.
作用機序
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole skeleton have been found to inhibit alphaviruses and neurotropic alphaviruses . They also reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .
Mode of Action
Thieno[3,2-b]pyrroles without a carboxamide functionality have been reported to behave as allosteric inhibitors of hepatitis c virus ns5b polymerase . Allosteric inhibitors work by binding to a site other than the active site of the enzyme, leading to a conformational change that affects the enzyme’s activity.
Biochemical Pathways
It’s known that lysine-specific demethylases, which can be inhibited by similar compounds, play a crucial role in the regulation of gene transcription . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription .
Result of Action
Similar compounds have shown strong activity against hepatitis c virus . They also inhibit CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
生化学分析
Biochemical Properties
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . This interaction is significant as it can influence the regulation of gene transcription .
Cellular Effects
The effects of 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde on cells are largely dependent on its interactions with various biomolecules. For instance, its ability to inhibit KDM1A and LSD1 demethylases can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits KDM1A and LSD1 demethylases, thereby influencing the methylation status of histones and affecting gene transcription .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. The acylation can be performed using catalysts such as aluminum chloride or tin(IV) chloride, which allow for regioselective introduction of the acyl group into specific positions on the thienopyrrole ring .
Industrial Production Methods: While specific industrial production methods for 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-methyl-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but differ in the functional groups attached to the ring system.
4-azido-5-arylthiophene-2-carboxylates: These compounds are used to synthesize fused thieno[3,2-b]pyrrole derivatives through photochemical and thermal decomposition.
Uniqueness: 2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo regioselective reactions makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-2-7-8(11-5)3-6(4-10)9-7/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXUXIUCPUFCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2388245.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2388246.png)
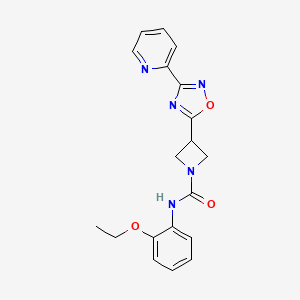
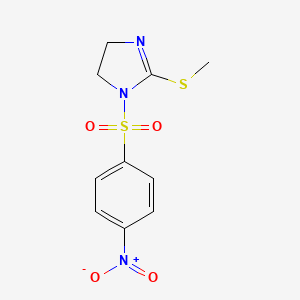
![2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2388252.png)
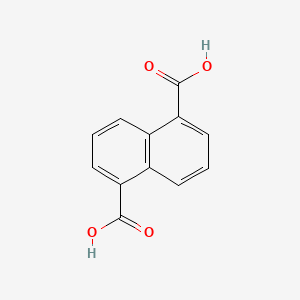
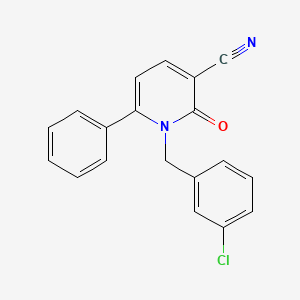
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2388256.png)
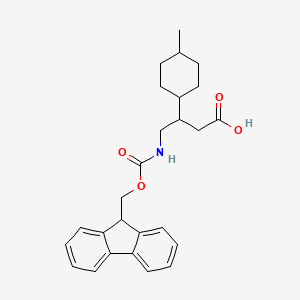
![3-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2388259.png)
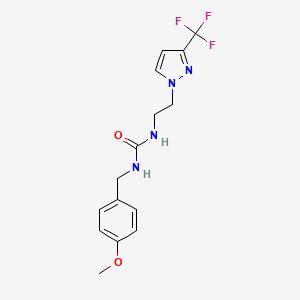
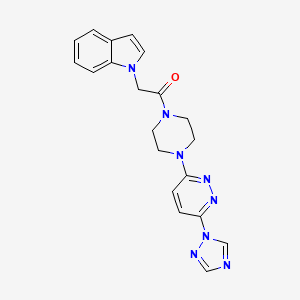
![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)
![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)
